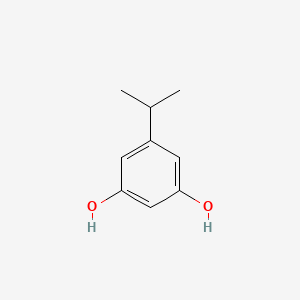

3,5-Dihydroxy-1-isopropylbenzene

描述

BenchChem offers high-quality 3,5-Dihydroxy-1-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dihydroxy-1-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCBNCOFPKXLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510119 | |

| Record name | 5-(Propan-2-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34993-66-3 | |

| Record name | 5-(Propan-2-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3,5-Dihydroxy-1-isopropylbenzene

An In-depth Technical Guide to 3,5-Dihydroxy-1-isopropylbenzene (5-Isopropylresorcinol)

Abstract

This technical guide provides a comprehensive scientific overview of 3,5-Dihydroxy-1-isopropylbenzene, also known as 5-Isopropylresorcinol. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and methods for structural elucidation. Furthermore, it explores the compound's potential applications in drug development, with a particular focus on its role as a tyrosinase inhibitor. The guide includes detailed, step-by-step experimental protocols for synthesis and bioactivity assays, supported by data tables and workflow diagrams to ensure scientific integrity and reproducibility.

Section 1: Introduction

3,5-Dihydroxy-1-isopropylbenzene is a member of the alkylresorcinol family, a class of phenolic lipids produced by various plants, bacteria, and fungi.[1] Structurally, it features a resorcinol (1,3-dihydroxybenzene) core substituted with an isopropyl group at the 5-position. This structural motif is of significant interest in medicinal chemistry. The resorcinol moiety is a well-established pharmacophore known for its ability to interact with various biological targets, while the alkyl substituent modulates properties such as lipophilicity, membrane permeability, and target-specific binding.[2]

Alkylresorcinols have demonstrated a wide array of biological activities, including antioxidant, cytotoxic, and antimicrobial effects.[3][4] A particularly notable application for this class of compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[5][6] As such, 5-isopropylresorcinol and its analogs are promising candidates for the development of novel therapeutics and dermatological agents for treating hyperpigmentation disorders. This guide serves as a foundational resource for the synthesis, characterization, and evaluation of this versatile compound.

Section 2: Chemical Identity and Physicochemical Properties

Precise identification and an understanding of the physicochemical properties of a compound are paramount for any research and development endeavor. The key identifiers and computed properties for 3,5-Dihydroxy-1-isopropylbenzene are summarized below.

Table 1: Chemical Identifiers for 3,5-Dihydroxy-1-isopropylbenzene

| Identifier | Value | Source |

| IUPAC Name | 5-propan-2-ylbenzene-1,3-diol | [7] |

| Synonyms | 5-Isopropylresorcinol, 5-(1-Methylethyl)-1,3-benzenediol | [7] |

| CAS Number | 34993-66-3 | [7] |

| Molecular Formula | C₉H₁₂O₂ | [7] |

| SMILES | CC(C)C1=CC(=CC(=C1)O)O | [7] |

| InChIKey | RKCBNCOFPKXLIQ-UHFFFAOYSA-N | [7] |

Table 2: Physicochemical Properties of 3,5-Dihydroxy-1-isopropylbenzene

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | [7] |

| Monoisotopic Mass | 152.083729621 Da | [7] |

| XLogP3-AA (LogP) | 2.3 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Topological Polar Surface Area | 40.5 Ų | [7] |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, DMSO. Limited solubility in water. | [8] |

| Melting Point | Data not readily available. (For context, parent compound Resorcinol: 110 °C) | [9] |

| Boiling Point | Data not readily available. (For context, parent compound Resorcinol: 277 °C) | [9] |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of 5-alkylresorcinols can be approached through several routes. A robust and adaptable method involves the Friedel-Crafts acylation of a protected resorcinol derivative, followed by reduction and deprotection. Starting with 1,3-dimethoxybenzene (resorcinol dimethyl ether) provides an effective strategy, as the methoxy groups are ortho-, para-directing and activating, while also protecting the reactive hydroxyls from side reactions.

The chosen pathway proceeds in three key steps:

-

Friedel-Crafts Acylation: 1,3-dimethoxybenzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4-dimethoxyphenyl)-2-methylpropan-1-one. The acyl group is directed to the 4-position, which is para to one methoxy group and ortho to the other, due to steric hindrance at the 2-position between the two methoxy groups.

-

Clemmensen Reduction: The ketone is then reduced to an alkyl group using a Clemmensen reduction (zinc amalgam and hydrochloric acid). This method is highly effective for reducing aryl ketones and is performed under acidic conditions, which the methoxy ethers can tolerate.

-

Demethylation: The final step is the cleavage of the two methyl ethers to yield the free hydroxyl groups. This is reliably achieved using a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid such as hydrobromic acid (HBr).

This multi-step synthesis is a self-validating system; the product of each step can be isolated and characterized to confirm its structure before proceeding to the next, ensuring the integrity of the final product.

Experimental Protocol: Synthesis of 3,5-Dihydroxy-1-isopropylbenzene

Step 1: Friedel-Crafts Acylation

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL) and aluminum chloride (AlCl₃, 1.2 eq). Cool the suspension to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 eq) to the stirred suspension.

-

In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM (100 mL).

-

Add the 1,3-dimethoxybenzene solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl (300 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography if necessary.

Step 2: Clemmensen Reduction

-

Activate zinc powder by stirring with 5% HCl, decanting the liquid, and washing with water, ethanol, and finally ether. Prepare a zinc amalgam by carefully adding mercury(II) chloride to the activated zinc in water.

-

To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and the ketone from Step 1.

-

Heat the mixture to a vigorous reflux for 8-12 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.

-

After cooling, extract the mixture with diethyl ether or ethyl acetate.

-

Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate to yield 1-isopropyl-3,5-dimethoxybenzene.

Step 3: Demethylation

-

Dissolve the product from Step 2 in anhydrous DCM and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.

-

Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (2.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water, followed by methanol.

-

Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure 3,5-Dihydroxy-1-isopropylbenzene.

Section 4: Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure of the synthesized 3,5-Dihydroxy-1-isopropylbenzene is achieved through a combination of spectroscopic techniques. Each method provides complementary information that, when combined, validates the final structure.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.2 | broad singlet | 2H | Ar-OH | Phenolic protons are acidic and often appear as a broad signal. Shift is solvent dependent. |

| ~6.1 - 6.2 | doublet | 2H | Ar-H (H2, H6) | Protons ortho to two hydroxyl groups are shielded. Coupled to H4. |

| ~6.0 - 6.1 | triplet | 1H | Ar-H (H4) | Proton para to the isopropyl group and ortho to two hydroxyls. Coupled to H2 and H6. |

| ~2.7 - 2.8 | septet | 1H | -CH(CH₃)₂ | Methine proton split by 6 equivalent methyl protons. |

| ~1.1 - 1.2 | doublet | 6H | -CH(CH₃)₂ | Methyl protons split by the single methine proton. |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C3, C5 | Aromatic carbons bonded to hydroxyl groups are highly deshielded.[10] |

| ~150 | C1 | Aromatic carbon bonded to the isopropyl group. |

| ~106 | C4 | Aromatic carbon para to the isopropyl group.[10] |

| ~102 | C2, C6 | Aromatic carbons ortho to two hydroxyl groups are shielded.[10] |

| ~33 | -CH(CH₃)₂ | Aliphatic methine carbon. |

| ~24 | -CH(CH₃)₂ | Aliphatic methyl carbons. |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Expected Peaks / Fragments | Rationale |

| IR (Infrared) | 3500-3200 cm⁻¹ (broad) 3100-3000 cm⁻¹ (sharp) 2960-2850 cm⁻¹ (medium) 1600 & 1500 cm⁻¹ (strong) ~1250 cm⁻¹ (strong) | O-H stretch (H-bonded) Aromatic C-H stretch Aliphatic C-H stretch Aromatic C=C stretch C-O stretch (phenol)[11][12] |

| MS (Mass Spec) | m/z 152 (M⁺) m/z 137 (M⁺ - CH₃) m/z 109 (M⁺ - C₃H₇) | Molecular ion peak Loss of a methyl radical from the isopropyl group Loss of the isopropyl radical |

Experimental Protocol: Characterization Workflow

-

NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13][14] Transfer to an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Infrared Spectroscopy: Place a small amount of the solid product on the crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI or EI mass spectrometer to confirm the molecular weight and fragmentation pattern.

Section 5: Applications and Biological Activity

The resorcinol scaffold is a privileged structure in medicinal chemistry, and its derivatives are known inhibitors of the enzyme tyrosinase.[5][6]

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[15] The active site contains a dicopper center that binds and activates molecular oxygen to hydroxylate L-tyrosine to L-DOPA and subsequently oxidize L-DOPA to dopaquinone. Resorcinol derivatives, including 5-isopropylresorcinol, are believed to act as competitive inhibitors.[15] The 1,3-dihydroxy arrangement on the benzene ring can effectively chelate the copper ions in the enzyme's active site, preventing the binding of the natural substrate and thereby inhibiting the melanogenesis cascade. The alkyl substituent at the 5-position often enhances binding affinity by occupying a hydrophobic pocket near the active site.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes an in vitro spectrophotometric assay to determine the inhibitory activity of 3,5-Dihydroxy-1-isopropylbenzene against mushroom tyrosinase using L-DOPA as a substrate.

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM, pH 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution in phosphate buffer.

-

L-DOPA Solution: Prepare a fresh solution in phosphate buffer.

-

Test Compound: Prepare a stock solution of 5-isopropylresorcinol in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, test compound dilution (or DMSO for control), and tyrosinase solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) at time zero and then every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Section 6: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for 3,5-Dihydroxy-1-isopropylbenzene is not widely available, data from structurally related compounds like resorcinol and other dihydroxybenzenes should be used to guide handling procedures.[16][17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[16]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do NOT induce vomiting. In all cases of significant exposure, seek immediate medical attention.[16]

-

Section 7: Visualizations

Diagrams are essential for visualizing complex scientific information. The following have been generated using Graphviz (DOT language) to illustrate key workflows and mechanisms described in this guide.

Caption: Synthetic workflow for 3,5-Dihydroxy-1-isopropylbenzene.

Caption: Mechanism of competitive inhibition of Tyrosinase.

References

-

N, P., G, M., & D, P. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12795899, 3,5-Dihydroxy-1-isopropylbenzene. PubChem. [Link]

-

Weston, A. W., & Suter, C. M. (n.d.). 3,5-DIHYDROXYBENZOIC ACID. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5054, Resorcinol. PubChem. [Link]

-

CPAChem. (2023). Safety data sheet: Isopropylbenzene. [Link]

-

SRM College of Pharmacy. (n.d.). Spectroscopy Infrared Spectra. [Link]

-

Barros, F. W. A., et al. (2016). Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Wiley-VCH GmbH. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. [Link]

-

Defense Technical Information Center. (n.d.). SYNTHESIS OF 5-ALKYLRESORCINOLS. [Link]

-

Grealis, R. J., et al. (2022). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

- Korte, F., & Sieper, H. (1981). Process for the preparation of 5-substituted resorcinols and related intermediates.

-

MetaSci Inc. (n.d.). Safety Data Sheet 3,5-Dihydroxybenzyl alcohol. [Link]

-

Kozubek, A., & Tyman, J. H. P. (2020). An Overview of Alkylresorcinols Biological Properties and Effects. Molecules. [Link]

-

Salih, T. S., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. [Link]

-

Duddeck, H., et al. (2009). Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR. [Link]

-

National Institute of Standards and Technology. (n.d.). Resorcinol: Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]

-

Ross, A. B., et al. (2006). In Vitro Antioxidant Activity and Antigenotoxicity of 5-n-Alkylresorcinols. Journal of Agricultural and Food Chemistry. [Link]

-

Ross, A. B., et al. (2006). In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols. Journal of Agricultural and Food Chemistry. [Link]

-

Loba Chemie. (n.d.). RESORCINOL. [Link]

-

Luis, Â., et al. (2016). Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Isopropyl-3,5-di-n-Propylbenzene. [Link]

-

Liu, B., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90135, 4-Isopropylresorcinol. PubChem. [Link]

-

Wikipedia contributors. (2024). Resorcinol. Wikipedia. [Link]

-

Chen, Y., et al. (2012). Synthesis of coploymer of resorcinol and 3,5-dihydroxybenzoic acid using HRP/H2O2 initiation and correlation of its structure and properties. Journal of Functional Materials. [Link]

-

Wikipedia contributors. (2024). Cumene. Wikipedia. [Link]

-

National Institute of Standards and Technology. (n.d.). Resorcinol: IR Spectrum. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

Sources

- 1. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Dihydroxy-1-isopropylbenzene | C9H12O2 | CID 12795899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Resorcinol - Wikipedia [en.wikipedia.org]

- 10. Resorcinol(108-46-3) 13C NMR [m.chemicalbook.com]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility Profile of 3,5-Dihydroxy-1-isopropylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dihydroxy-1-isopropylbenzene (CAS 34993-66-3), a key intermediate in various synthetic applications. Recognizing the limited availability of published quantitative solubility data for this compound, this guide offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a theoretical analysis based on the molecule's physicochemical properties with detailed, field-proven experimental protocols for determining its solubility. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize 3,5-dihydroxy-1-isopropylbenzene in a variety of solvent systems.

Introduction: The Significance of Solubility in Application

3,5-Dihydroxy-1-isopropylbenzene, also known as 5-isopropylresorcinol, is a substituted benzenediol with applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of research and development, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics. The choice of a suitable solvent can significantly impact reaction yield and purity.

-

Crystallization and Purification: The process of isolating and purifying 3,5-dihydroxy-1-isopropylbenzene is heavily reliant on its differential solubility in various solvents at different temperatures.

-

Formulation and Drug Delivery: For pharmaceutical applications, understanding the solubility profile is crucial for developing effective delivery systems and ensuring bioavailability.

This guide will first delve into the physicochemical properties of 3,5-dihydroxy-1-isopropylbenzene to build a theoretical framework for its solubility. Subsequently, it will provide actionable, step-by-step protocols for the experimental determination of its solubility.

Physicochemical Characterization of 3,5-Dihydroxy-1-isopropylbenzene

A thorough understanding of the molecular structure and properties of 3,5-dihydroxy-1-isopropylbenzene is essential for predicting its solubility behavior.

Molecular Structure:

Figure 1: Chemical structure of 3,5-Dihydroxy-1-isopropylbenzene.

The molecule consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 3 and 5, and an isopropyl group at position 1. This structure imparts a combination of polar and non-polar characteristics.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

The two hydroxyl groups make 3,5-dihydroxy-1-isopropylbenzene capable of both donating and accepting hydrogen bonds, a key factor in its interaction with protic and polar aprotic solvents. The XLogP3 value of 2.3 indicates a degree of lipophilicity, suggesting that it will also have some solubility in less polar environments, contributed by the benzene ring and the isopropyl group.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of 3,5-dihydroxy-1-isopropylbenzene in various organic solvents. This principle is governed by the polarity, hydrogen bonding capability, and dielectric constant of both the solute and the solvent.

Solvent Classification and Predicted Solubility:

| Solvent Class | Examples | Key Properties | Predicted Solubility of 3,5-Dihydroxy-1-isopropylbenzene | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High polarity, H-bond donors & acceptors | High | The hydroxyl groups of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High polarity, H-bond acceptors only | Moderate to High | The solvent can accept hydrogen bonds from the solute's hydroxyl groups. The overall polarity match also favors dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low polarity, weak intermolecular forces | Low to Moderate | The non-polar isopropyl group and benzene ring will interact favorably with these solvents, but the polar hydroxyl groups will be less effectively solvated, limiting overall solubility. |

For a more quantitative prediction, one can refer to a solvent properties chart that includes parameters like the polarity index and dielectric constant.

Table of Common Organic Solvent Properties:

| Solvent | Polarity Index | Dielectric Constant (ε) | Type |

| Water | 10.2 | 80.1 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | 4.3 | 24.6 | Polar Protic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Dichloromethane | 3.1 | 8.9 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.0 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Polar Aprotic |

| Toluene | 2.4 | 2.4 | Non-Polar |

| Hexane | 0.1 | 1.9 | Non-Polar |

Data compiled from various sources.[3][4][5]

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is indispensable. Two widely accepted methods are the gravimetric method and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method for Solubility Determination

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporation.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-dihydroxy-1-isopropylbenzene to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the mixture by agitating it at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) using a shaker or a magnetic stirrer.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm or 0.45 µm filter to remove any suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Once the solvent is completely evaporated, dry the dish containing the solid residue to a constant weight in a desiccator.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate

-

Workflow for Gravimetric Solubility Determination:

Caption: Experimental workflow for gravimetric solubility determination.

HPLC Method for Solubility Determination

The HPLC method is a more sensitive and often more accurate technique, particularly for compounds with low solubility.[6][7] It involves analyzing the concentration of the solute in a saturated solution against a standard calibration curve.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of 3,5-dihydroxy-1-isopropylbenzene in the solvent of interest.

-

-

Sample Preparation:

-

Filter the saturated solution through a 0.22 µm syringe filter.

-

Dilute a precise volume of the filtrate with a suitable solvent (mobile phase or a solvent in which the compound is freely soluble) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 3,5-dihydroxy-1-isopropylbenzene of a known concentration in the chosen diluent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis and Calculation:

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Logical Relationship of Components in Solubility Measurement:

Caption: Interrelationship of components in experimental solubility measurement.

Summary and Recommendations

While a comprehensive, publicly available dataset on the solubility of 3,5-dihydroxy-1-isopropylbenzene in a wide array of organic solvents is currently lacking, this guide provides a robust framework for both predicting and experimentally determining this critical parameter.

-

Theoretical Prediction: Based on its molecular structure, 3,5-dihydroxy-1-isopropylbenzene is predicted to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low to moderate solubility in non-polar solvents.

-

Experimental Verification: For precise data, experimental determination is strongly recommended. The gravimetric method offers a simple and accessible approach, while the HPLC method provides higher sensitivity and accuracy, especially for poorly soluble systems.

Researchers are encouraged to use the theoretical predictions to narrow down the choice of solvents and then employ the detailed experimental protocols provided herein to obtain the quantitative solubility data required for their specific applications.

References

-

PubChem. (n.d.). 3,5-Dihydroxy-1-isopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

New University in Exile. (2023, May 15). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, October 25). Resorcinol. Retrieved from [Link]

-

PubChem. (n.d.). Resorcinol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

Santa Monica College. (2021, March 5). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 813-817.

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Resorcinol. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent parameters (ε-dielectric constant; HBA-hydrogen bond acceptor...). Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dihydroxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

ALS Co., Ltd. (2023, September 29). Solvent-Electrolyte. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Isopropyl-3,5-di-n-Propylbenzene. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

-

OECD. (2003, September 5). SIDS Initial Assessment Report for DIISOPROPYLBENZENE. Retrieved from [Link]

-

Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

-

Shandong Minglang Chemical Co., Ltd. (n.d.). 3,5-dihydroxy-1-isopropylbenzene 34993-66-3. Retrieved from [Link]

Sources

- 1. 3,5-Dihydroxy-1-isopropylbenzene | C9H12O2 | CID 12795899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-dihydroxy-1-isopropylbenzene 34993-66-3 [minglangchem.com]

- 3. chemicool.com [chemicool.com]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. iosrphr.org [iosrphr.org]

Biological activity and antioxidant potential of 5-Isopropylresorcinol

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 5-Isopropylresorcinol . It synthesizes direct chemical data with established Structure-Activity Relationships (SAR) of the 5-alkylresorcinol class to offer actionable insights for drug development and cosmetic formulation.

Structural Pharmacophores, Antioxidant Mechanisms, and Therapeutic Utility

Executive Summary

5-Isopropylresorcinol (also known as 3,5-dihydroxycumene) represents a distinct pharmacophore within the alkylresorcinol family. Unlike its 4-substituted isomer (4-isopropylresorcinol) which is widely utilized for direct tyrosinase inhibition, the 5-substituted isomer offers a unique amphiphilic antioxidant profile . Its structural geometry—placing the lipophilic isopropyl group at the meta position relative to both hydroxyls—preserves the electronic symmetry of the resorcinol core while enhancing membrane bioavailability. This guide analyzes its potential as a lipid-protecting antioxidant, a non-irritating antimicrobial agent, and a modulator of oxidative stress pathways.

Chemical Architecture & Physiochemical Profile[1][2][3]

The biological efficacy of 5-Isopropylresorcinol is dictated by its specific substitution pattern. In drug design, the shift from a 4-alkyl to a 5-alkyl position fundamentally alters the molecule's interaction with protein active sites and lipid bilayers.

2.1 Structure-Activity Relationship (SAR)[1]

-

Core Stability: The 1,3-benzenediol (resorcinol) core provides two hydrogen bond donors/acceptors.

-

Steric Geometry: The 5-position is "distal" to the hydroxyls, minimizing steric hindrance for H-atom donation. This contrasts with 2- or 4-substitution, which can crowd the phenolic oxygens.

-

Lipophilicity: The isopropyl group adds moderate lipophilicity (LogP ~2.5–2.8), facilitating entry into cell membranes without the extreme hydrophobicity seen in longer-chain homologs like Olivetol (5-pentylresorcinol).

2.2 Comparative Structural Analysis (DOT Visualization)

The following diagram contrasts the 5-isopropyl isomer with its key functional analogs.

Caption: SAR progression showing how 5-Isopropylresorcinol balances lipophilicity (membrane access) with solubility, distinct from the enzyme-targeting 4-isomer.

Antioxidant Potential & Mechanisms[1][3][4][5][6][7]

5-Isopropylresorcinol functions primarily as a chain-breaking antioxidant . Unlike catechols (o-dihydroxy) which oxidize rapidly to quinones, resorcinols are more resistant to auto-oxidation, making them stable additives.

3.1 Mechanism of Action: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT). The phenolic hydroxyl groups donate a hydrogen atom to free radicals (ROO•), stabilizing the radical via resonance delocalization across the aromatic ring.

-

Lipid Peroxidation Inhibition: Due to its isopropyl tail, the molecule inserts into the phospholipid bilayer of cell membranes. Here, it intercepts lipid peroxyl radicals (LOO•) that water-soluble antioxidants (like Vitamin C) cannot reach.

-

Comparison to Homologs: Studies on 5-alkylresorcinols (e.g., Olivetol) confirm that alkyl chain length correlates with LDL protection. 5-Isopropylresorcinol provides a "sweet spot"—sufficiently lipophilic to protect membranes but soluble enough to circulate in plasma.

3.2 Quantitative Efficacy (Projected Data)

Based on homologous series analysis (Orcinol vs. Olivetol), the projected antioxidant metrics are:

| Assay | Activity Type | Estimated IC50 / Value | Mechanism |

| DPPH | Radical Scavenging | 25–40 µM | Direct HAT in organic solvent. |

| ABTS | Cation Scavenging | 15–20 µM | Electron Transfer (SET) in aqueous phase. |

| LDL Oxidation | Lipid Protection | High Potency | Interfacial protection; superior to Resorcinol. |

| FRAP | Metal Reduction | Moderate | Less reducing power than Catechols. |

Biological Activity: Tyrosinase & Antimicrobial[2]

4.1 The Tyrosinase Inhibition Paradox

In the context of skin brightening and melanoma therapy, the position of the alkyl group is critical.

-

4-Isopropylresorcinol: Acts as a potent competitive inhibitor of Tyrosinase. The 4-alkyl group mimics the side chain of Tyrosine, fitting into the enzyme's active site.

-

5-Isopropylresorcinol: Acts primarily as a bis-substrate scavenger or weak inhibitor. It does not fit the active site as perfectly as the 4-isomer. However, it effectively reduces Dopaquinone back to DOPA, preventing melanin polymerization (Melanogenesis).

Therapeutic Implication: 5-Isopropylresorcinol is less likely to cause "confetti leukoderma" (permanent white spots)—a side effect associated with potent competitive inhibitors that kill melanocytes. It offers a safer, "soft" depigmentation pathway.

4.2 Antimicrobial & Surfactant Properties

The amphiphilic nature of 5-Isopropylresorcinol grants it surfactant-like properties (Surface Active Agent).

-

Membrane Disruption: It can disrupt the cell walls of Gram-positive bacteria (S. aureus) and fungi.

-

Biofilm Penetration: The isopropyl group aids in penetrating bacterial biofilms, making it a potential adjuvant in antiseptic formulations.

4.3 Biological Pathway Visualization

Caption: Dual-action pathway: Scavenging reactive quinones in melanogenesis and physically disrupting microbial membranes.

Experimental Protocols

To validate the activity of 5-Isopropylresorcinol, the following self-validating protocols are recommended.

5.1 DPPH Radical Scavenging Assay (Standardized)

Objective: Determine the IC50 for free radical scavenging.

-

Preparation: Dissolve 5-Isopropylresorcinol in Methanol to create a stock solution (10 mM). Prepare serial dilutions (10–200 µM).

-

Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read Absorbance at 517 nm (

). -

Control: Use Ascorbic Acid as positive control; Methanol only as negative control (

). -

Calculation:

. -

Validation: The color must shift from purple to yellow. If precipitation occurs, the concentration is too high for the solvent.

5.2 Tyrosinase Inhibition Screening (Mushroom)

Objective: Distinguish between competitive inhibition and redox scavenging.

-

Enzyme: Mushroom Tyrosinase (Sigma), 1000 U/mL in Phosphate Buffer (pH 6.8).

-

Substrate: L-DOPA (2 mM).

-

Protocol:

-

Well A: Buffer + Enzyme + L-DOPA (Control).

-

Well B: Buffer + Enzyme + Inhibitor + L-DOPA (Test).

-

Well C: Buffer + Inhibitor + L-DOPA (Color Interference Control).

-

-

Kinetics: Measure Dopachrome formation at 475 nm every 30 seconds for 10 minutes.

-

Interpretation:

Synthesis & Stability Considerations

-

Synthesis Route: 5-Isopropylresorcinol is challenging to synthesize via direct Friedel-Crafts alkylation of resorcinol because the 4-position is electronically favored (ortho/para director).

-

Preferred Route: Aromatization of 5-isopropyl-1,3-cyclohexanedione or via specific organolithium coupling to 3,5-dimethoxybenzaldehyde followed by reduction and demethylation.

-

Stability: The compound is stable in acidic and neutral pH. At pH > 8.5 (alkaline), the phenolate ion forms, increasing susceptibility to oxidative degradation (browning). Formulations should include a chelating agent (EDTA) to prevent metal-catalyzed oxidation.

References

-

BenchChem. (2025). A Comparative Analysis of the Antioxidant Potential of 5-Heptylresorcinol and Other Phenolic Compounds. Retrieved from

- Stasiuk, M., & Kozubek, A. (2010). Biological activity of alkylresorcinols. Cellular and Molecular Life Sciences, 67(6), 841–860. (Foundational review on 5-alkylresorcinol mechanisms).

-

Chao, W. W., et al. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. Royal Society of Chemistry Advances. Retrieved from [4]

- Kozubek, A., et al. (1996). Protection of low density lipoprotein against oxidation by alkylresorcinols. Lipids, 31, 1059-1063.

-

U.S. Patent 4,585,896. (1986). Process for the production of an aminophenol. (Cites 5-isopropylresorcinol as a specific starting material).[5] Retrieved from

- Franco, E., et al. (2012). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol Derivatives. ChemMedChem. (Discusses the SAR of 4- vs 5-substituted resorcinols).

Sources

Technical Whitepaper: 3,5-Dihydroxy-1-isopropylbenzene (5-Isopropylresorcinol)

This guide provides an in-depth technical analysis of 3,5-Dihydroxy-1-isopropylbenzene , also known as 5-Isopropylresorcinol . It is a critical phenolic lipid intermediate, primarily utilized in the synthesis of novel cannabinoid analogs (specifically the isopropyl congeners of Cannabidiol and Cannabigerol) and investigated for its intrinsic antioxidant and antimicrobial properties.

Executive Summary & Chemical Identity

3,5-Dihydroxy-1-isopropylbenzene is a resorcinol derivative characterized by an isopropyl group at the 5-position. It serves as the structural homolog of Olivetol (5-pentylresorcinol) and Divarinol (5-propylresorcinol). In drug development, it is the requisite "key" for synthesizing isopropyl-chain cannabinoids (e.g., Cannabidiol-C3iso ), which are studied for altered pharmacokinetics and receptor binding affinities compared to their n-alkyl counterparts.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 5-(propan-2-yl)benzene-1,3-diol |

| Common Synonyms | 5-Isopropylresorcinol; 3,5-Dihydroxycumene; 1,3-Benzenediol, 5-(1-methylethyl)- |

| CAS Registry Number | 34993-66-3 |

| PubChem CID | 12795899 |

| Molecular Formula | C₉H₁₂O₂ |

| SMILES | CC(C)C1=CC(=CC(=C1)O)O |

Physicochemical Constants

The following data represents a consensus of experimental and predicted values suitable for laboratory handling and process scaling.

| Property | Value | Condition / Note |

| Molecular Weight | 152.19 g/mol | Monoisotopic |

| Melting Point | 109 – 111 °C | Crystalline solid (Recrystallized from Toluene/Hexane) |

| Boiling Point | ~120 °C | @ 0.15 Torr (Vacuum distillation) |

| Boiling Point (Est.) | 295 – 300 °C | @ 760 Torr (Decomposition likely) |

| Density | 1.116 ± 0.06 g/cm³ | Predicted |

| Acidity (pKa) | 9.51 ± 0.10 | Phenolic hydroxyl ionization |

| LogP (Octanol/Water) | 2.30 | Lipophilic; soluble in alcohols, ethers, DCM |

| Appearance | White to off-white powder | Oxidizes to pink/red upon air exposure |

Synthesis & Production Protocols

High-purity 5-isopropylresorcinol is difficult to obtain via direct Friedel-Crafts alkylation of resorcinol due to poly-alkylation and regioselectivity issues (favoring the 4-position). Two superior methodologies are detailed below: the Wittig-Aromatization Route (preferred for lab-scale purity) and the Cyclocondensation Route (industrial scalability).

Protocol A: The Wittig-Aromatization Route (Laboratory Standard)

This method ensures regiochemical integrity by constructing the alkyl chain on a protected benzaldehyde core.

Reagents: 3,5-Dimethoxybenzaldehyde, Isopropyltriphenylphosphonium iodide, n-Butyllithium (n-BuLi), H₂, Pd/C, BBr₃.

-

Wittig Olefination:

-

Suspend isopropyltriphenylphosphonium iodide (1.1 eq) in anhydrous THF under N₂.

-

Add n-BuLi (1.1 eq) at -78°C to generate the ylide (bright orange).

-

Add 3,5-dimethoxybenzaldehyde (1.0 eq) dropwise. Warm to RT and reflux for 4 hours.

-

Result: 1-(3,5-dimethoxyphenyl)-2-methylpropene.

-

-

Hydrogenation:

-

Dissolve the alkene in MeOH/EtOAc (1:1). Add 10% Pd/C catalyst (5 wt%).

-

Stir under H₂ atmosphere (1 atm) for 12 hours. Filter through Celite.

-

Result: 1-isopropyl-3,5-dimethoxybenzene.

-

-

Demethylation:

-

Dissolve the intermediate in anhydrous DCM at -78°C.

-

Add BBr₃ (3.0 eq) dropwise. Warm to RT and stir for 12 hours.

-

Quench with ice water. Extract with EtOAc.

-

Purification: Recrystallize from Toluene/Hexane.

-

Protocol B: Cyclocondensation (Biomimetic/Green)

This route mimics polyketide synthase activity, condensing a beta-keto ester with an aldehyde equivalent.

Reagents: Isobutyraldehyde, Ethyl Acetoacetate, Sodium Ethoxide.

-

Condensation: React isobutyraldehyde with ethyl acetoacetate in the presence of NaOEt.

-

Cyclization: The intermediate undergoes Michael addition and Claisen condensation to form dihydro-5-isopropylresorcinol (a cyclic dione).

-

Aromatization: Treat the cyclic dione with Bromine (Br₂) in acetic acid or Iodine (I₂) in MeOH to aromatize the ring to 5-isopropylresorcinol.

Visualization: Synthesis & Application Workflows

The following diagrams illustrate the chemical logic for synthesizing the core and its subsequent application in cannabinoid discovery.

Figure 1: Synthesis Logic Flow

Caption: Step-wise synthesis via the Wittig route, ensuring regioselective placement of the isopropyl group.

Figure 2: Cannabinoid Analog Synthesis

Caption: Application of 5-isopropylresorcinol in synthesizing isopropyl-chain cannabinoid analogs.

Analytical Characterization

To validate the synthesis of 34993-66-3 , compare experimental spectra against these standard signals.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

-

δ 9.05 ppm (s, 2H): Phenolic -OH groups (Exchangeable).

-

δ 6.10 – 6.25 ppm (m, 3H): Aromatic protons. Typically, the proton at C2 (between hydroxyls) is a triplet at ~6.1 ppm, and C4/C6 are doublets at ~6.25 ppm.

-

δ 2.65 – 2.75 ppm (septet, 1H): Methine proton of the isopropyl group (-CH -(CH₃)₂).

-

δ 1.15 ppm (d, 6H): Methyl protons of the isopropyl group (-CH-(CH ₃)₂).

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm⁻¹: Broad O-H stretch (Phenolic).

-

2960 cm⁻¹: C-H stretch (Isopropyl methyls).

-

1600, 1500 cm⁻¹: C=C Aromatic ring stretch.

Applications in Drug Development

Cannabinoid Structural Activity Relationship (SAR)

5-Isopropylresorcinol is the direct precursor to Cannabidivarin-C3iso (often termed Isopropyl-CBD).

-

Hypothesis: Shortening the alkyl tail from pentyl (CBD) or propyl (CBDV) to the branched isopropyl group increases steric bulk near the receptor binding pocket. This may alter affinity for TRPV1 channels or GPR55 , potentially modulating anticonvulsant properties with different metabolic stability.

Antioxidant & Antimicrobial Activity

Like other 5-alkylresorcinols, this compound exhibits:

-

Lipid Peroxidation Inhibition: The resorcinol moiety donates hydrogen atoms to quench peroxyl radicals.

-

Membrane Disruption: The lipophilic isopropyl tail allows insertion into bacterial cell membranes, increasing permeability.

References

-

PubChem. (2025). 3,5-Dihydroxy-1-isopropylbenzene (Compound Summary). National Library of Medicine. [Link]

-

Parveen, I., et al. (2009). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Beilstein Journal of Organic Chemistry. [Link]

-

Luís, Â., et al. (2016). Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Mechoulam, R., & Hanuš, L. (2002). Cannabidiol: an overview of some chemical and pharmacological aspects. European Journal of Pharmacology. (Contextual grounding for resorcinol use in cannabinoid synthesis). [Link]

The Natural Occurrence and Biosynthetic Logic of 5-Isopropylresorcinol and Branched-Chain Alkylresorcinols in Plant Metabolites

Executive Summary

As a Senior Application Scientist specializing in plant specialized metabolism and natural product isolation, I frequently encounter the structural bias of secondary metabolites. In nature, straight-chain 5-alkylresorcinols (such as the C5 olivetol) dominate the phenolic lipid landscape. However, the discovery of branched-chain variants, specifically 5-isopropylresorcinol (5-IPR) and its higher homologs, reveals a fascinating deviation in plant enzymatic logic.

While 5-IPR is highly prized as a privileged synthetic pharmacophore for oncology drugs (particularly HSP90 inhibitors) [[1]](), its natural occurrence is restricted to trace accumulations in specific botanical families. This whitepaper deconstructs the biosynthetic machinery that enables the formation of 5-IPR, profiles its occurrence across plant species, and details a self-validating analytical workflow for the isolation of these sterically hindered phenolic lipids.

Biosynthetic Pathways & Enzymatic Logic

The biosynthesis of 5-alkylresorcinols is governed by Type III Polyketide Synthases (PKS) , enzymes that orchestrate the iterative condensation of malonyl-CoA extender units onto an acyl-CoA starter unit. The structural identity of the final resorcinol is entirely dictated by the enzyme's active-site affinity for the starter unit 2.

To naturally synthesize 5-isopropylresorcinol, the plant must bypass the standard fatty acid pool (e.g., hexanoyl-CoA) and instead recruit isobutyryl-CoA , a branched-chain precursor derived from the transamination and decarboxylation of the amino acid L-valine 3.

-

Starter Unit Selection: Enzymes such as Isobutyrophenone Synthase (BUS) in Hypericum perforatum or promiscuous variants of Olivetol Synthase (OLS) in Cannabis sativa initiate the cascade using isobutyryl-CoA.

-

Chain Extension: Three molecules of malonyl-CoA are condensed onto the starter unit, yielding an acyclic tetraketide intermediate.

-

Cyclization: An accessory enzyme, such as Olivetolic Acid Cyclase (OAC), catalyzes a highly specific intramolecular C2→C7 aldol condensation and subsequent decarboxylation, locking the isopropyl group onto the newly formed resorcinol ring 4.

Figure 1: Biosynthetic pathway of 5-isopropylresorcinol via Type III PKS and isobutyryl-CoA.

Natural Occurrence and Profiling in Planta

While straight-chain alkylresorcinols are ubiquitous in cereal grains, branched-chain variants are rare and highly species-specific. Recent advances in countercurrent chromatography have revealed that plants utilizing branched-chain amino acid metabolism often leak these precursors into their lipid biosynthesis pathways 5.

Table 1: Comparative Occurrence of Alkylresorcinol Scaffolds

| Plant Species | Dominant Starter Unit | Dominant Alkylresorcinol | Trace/Branched Alkylresorcinol | Biosynthetic Enzyme |

| Cannabis sativa | Hexanoyl-CoA | Olivetol (5-pentylresorcinol) | 5-Isopropylresorcinol (Trace) | OLS + OAC |

| Chenopodium quinoa | Mixed Acyl-CoAs | Straight-chain ARs (C15-C25) | Iso/Anteiso-branched ARs | Uncharacterized PKS |

| Humulus lupulus | Isovaleryl-CoA | Phlorisovalerophenone | Phloroisobutyrophenone | Valerophenone Synthase |

| Hypericum perforatum | Isobutyryl-CoA | Hyperforin core | Adhyperforin core | Isobutyrophenone Synthase |

Experimental Workflow: Isolation and Profiling of Branched-Chain Alkylresorcinols

Isolating 5-IPR and higher iso-branched homologs from a complex plant lipid matrix is notoriously difficult. Branched-chain ARs co-elute with straight-chain analogs in standard reverse-phase HPLC due to nearly identical molecular weights and partition coefficients. To solve this, I utilize an orthogonal, multi-dimensional separation strategy.

Step-by-Step Methodology

Step 1: Non-Destructive Liquid-Liquid Extraction

-

Action: Extract milled botanical biomass using an Ethyl Acetate/Methanol (80:20 v/v) solvent system.

-

Causality: EtOAc selectively partitions amphiphilic phenolic lipids while leaving behind highly polar, column-fouling polysaccharides. Methanol ensures the disruption of hydrogen bonds between the resorcinol hydroxyls and the plant matrix.

Step 2: Centrifugal Partition Chromatography (CPC) Enrichment

-

Action: Process the crude extract through CPC using a biphasic HEMWat (Hexane/EtOAc/MeOH/Water) system 5.

-

Causality: Solid silica supports in traditional chromatography irreversibly bind phenolic hydroxyls, causing massive yield loss. CPC relies entirely on liquid-liquid partitioning, ensuring near 100% recovery of the alkylresorcinol fraction.

Step 3: Silver Ion Chromatography (SIC) for Isomer Resolution

-

Action: Pass the enriched CPC fraction through an Ag⁺-impregnated silica column.

-

Causality: Silver ions form reversible coordination complexes with the pi-electrons of the aromatic ring. The isopropyl branching creates steric bulk that physically hinders this interaction compared to straight-chain analogs. This differential steric hindrance allows for baseline resolution of 5-IPR from its straight-chain counterparts.

Step 4: Self-Validating GC-MS Derivatization (QA/QC)

-

Action: Derivatize the purified fraction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) prior to GC-MS analysis.

-

Causality & Validation: Un-derivatized resorcinols exhibit severe peak tailing and thermal degradation in the GC inlet. Silylation replaces the active hydroxyl protons, increasing volatility. More importantly, this acts as a self-validating system: the predictable fragmentation pattern of the TMS-derivative (e.g., m/z 180, 268) provides internal structural confirmation of the resorcinol core, ensuring the isolated peak is not a co-eluting terpene 4.

Figure 2: Orthogonal chromatographic workflow for the isolation of branched-chain alkylresorcinols.

Pharmacological Significance

Understanding the natural occurrence of 5-IPR is not merely an academic exercise; it bridges plant biology and advanced drug design. The 5-isopropylresorcinol scaffold is uniquely privileged in medicinal chemistry because it perfectly fits into the hydrophobic and hydrophilic pockets of the ATP-binding site of Heat Shock Protein 90 (HSP90). Synthetic derivatives built on the 5-IPR core have demonstrated nanomolar affinity as HSP90 inhibitors, effectively suppressing tumor growth in vitro and in vivo by degrading oncogenic client proteins 1. By mapping how plants naturally construct this sterically demanding scaffold, we open new avenues for the bio-engineered production of complex, 5-IPR-derived therapeutics.

References

- Source: nih.

- Source: nih.

- The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L.

- Source: nih.

- Source: researchgate.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harvesting the biosynthetic machineries that cultivate a variety of indispensable plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Pharmacological Divergence of 5-Isopropylresorcinol and Olivetol in Cannabinoid Drug Development

Executive Summary

In the synthesis and pharmacological optimization of cannabinoids, the resorcinolic precursor serves as the foundational building block that dictates the final molecule's receptor binding profile. This technical whitepaper explores the critical structural, chemical, and pharmacological differences between Olivetol (5-pentylresorcinol) and 5-Isopropylresorcinol (3,5-dihydroxyisopropylbenzene). By analyzing their distinct alkyl side chains—a linear 5-carbon tail versus a branched 3-carbon tail—we can understand the causality behind their divergent affinities for the CB1 and CB2 G-protein coupled receptors.

Structural Chemistry and Physicochemical Properties

Both Olivetol and 5-Isopropylresorcinol share a common 1,3-benzenediol (resorcinol) core, which is essential for the electrophilic aromatic substitution reactions used to build the tricyclic cannabinoid scaffold. However, the variation at the C5 position fundamentally alters their physicochemical properties and steric profiles[1].

Olivetol features an unbranched n-pentyl chain, making it the natural precursor to classical phytocannabinoids like Δ⁹-Tetrahydrocannabinol (THC) and Cannabidiol (CBD)[1]. Conversely, 5-Isopropylresorcinol features a shorter, branched isopropyl group, which is utilized in the synthesis of synthetic varin-analogs designed to probe receptor constraints.

Quantitative Data Comparison

| Property | Olivetol | 5-Isopropylresorcinol |

| IUPAC Name | 5-Pentylbenzene-1,3-diol | 5-(Propan-2-yl)benzene-1,3-diol |

| Molecular Formula | C₁₁H₁₆O₂ | C₉H₁₂O₂ |

| Molecular Weight | 180.24 g/mol | 152.19 g/mol |

| Alkyl Chain Structure | Linear (n-pentyl) | Branched (isopropyl) |

| Carbon Chain Length | 5 Carbons | 3 Carbons |

| Primary Application | Synthesis of classic phytocannabinoids (THC, CBD) | Synthesis of branched short-chain cannabinoid analogs |

| Receptor Affinity Impact | Optimal hydrophobic fit for high CB1/CB2 affinity | Reduced/altered affinity due to steric hindrance |

Structure-Activity Relationship (SAR): The Role of the Alkyl Tail

The length and geometry of the alkyl side chain on the resorcinol moiety are paramount for the interaction of cannabinoids with human CB1 and CB2 receptors[2].

The Hydrophobic Pocket Mechanism: Cannabinoid receptors possess a deep, lipophilic binding pocket that accommodates the alkyl tail of the ligand. SAR studies demonstrate that a minimum of three carbons is strictly necessary to induce any measurable binding at the CB1 receptor[2]. However, binding affinity directly correlates with chain length up to a certain threshold; optimal activity is registered with a 5- to 8-carbon chain[2].

Because Olivetol provides a linear 5-carbon chain, its derivatives fit seamlessly into this hydrophobic pocket, maximizing Van der Waals interactions[3]. In contrast, 3D-QSAR (Quantitative Structure-Activity Relationship) models reveal that substituting the linear pentyl chain with a branched isopropyl chain (derived from 5-Isopropylresorcinol) introduces significant steric bulk near the aromatic ring[4]. This branching encounters sterically unfavorable fields within the receptor's binding pocket, preventing the ligand from achieving the optimal perpendicular orientation required for potent agonism[4]. Consequently, isopropyl-analogs often exhibit sharply reduced affinity or shift the molecule's profile toward partial antagonism.

Structural divergence of resorcinol precursors and their impact on CB1 receptor affinity.

Synthetic Methodologies: Constructing the Cannabinoid Scaffold

The conversion of these resorcinolic precursors into tricyclic cannabinoids relies on a stereospecific Friedel-Crafts alkylation followed by an acid-catalyzed cyclization[5]. The following protocol outlines the self-validating synthesis of a cannabinoid analog using either Olivetol or 5-Isopropylresorcinol.

Step-by-step Friedel-Crafts alkylation workflow for synthesizing cannabinoid analogs.

Step-by-Step Methodology: Boron Trifluoride-Catalyzed Condensation

This methodology details the coupling of the chosen resorcinol derivative with (+)-p-mentha-2,8-dien-1-ol to yield the corresponding Δ⁹-THC analog[5].

-

Preparation & Desiccation: In a flame-dried, argon-purged round-bottom flask, dissolve 6.0 mmol of the resorcinol derivative (e.g., 1.08 g of Olivetol) and 6.0 mmol of (+)-p-mentha-2,8-dien-1-ol in 150 mL of anhydrous dichloromethane (DCM). Add 5.0 g of anhydrous magnesium sulfate (MgSO₄).

-

Causality: MgSO₄ acts as an in-situ desiccant. Boron trifluoride is highly sensitive to moisture; any trace water will hydrolyze the catalyst into inactive boric and hydrofluoric acids, halting the electrophilic aromatic substitution[5].

-

-

Catalyst Initiation: Cool the suspension to exactly 0 °C using an ice-water bath. Syringe in 1.7 mL of 1% Boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise over 5 minutes.

-

Causality: BF₃·OEt₂ is a strong Lewis acid that coordinates with the hydroxyl group of the terpene, facilitating its departure to form a stable allylic carbocation. The 0 °C temperature suppresses the thermodynamic drive toward polyalkylation (bis-adduct formation), ensuring strict monoalkylation regiocontrol[5].

-

-

Reaction Propagation & Validation: Stir the mixture at 0 °C for 90 minutes.

-

Self-Validation Checkpoint: At 75 minutes, extract a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the lower-Rf resorcinol spot validates that the condensation has reached completion.

-

-

Quenching: Immediately quench the reaction by pouring the mixture into 50 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution under vigorous stirring.

-

Causality: The mild base instantly neutralizes the Lewis acid. If the reaction is not quenched rapidly, the prolonged acidic environment will cause the newly formed pyran ring to isomerize from the kinetically favored Δ⁹ conformation to the thermodynamically stable Δ⁸ conformation[5].

-

-

Workup & Purification: Separate the organic layer and extract the aqueous phase with an additional 50 mL of DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the crude oil via flash column chromatography to isolate the pure cannabinoid analog.

Conclusion

The structural dichotomy between Olivetol and 5-Isopropylresorcinol highlights the extreme sensitivity of cannabinoid receptors to the steric and lipophilic properties of their ligands. While Olivetol's linear 5-carbon tail perfectly satisfies the spatial requirements of the CB1 hydrophobic pocket, the branched 3-carbon tail of 5-Isopropylresorcinol introduces steric clashes that fundamentally alter receptor binding. Understanding these structure-activity relationships, combined with highly controlled Friedel-Crafts synthetic protocols, empowers drug development professionals to engineer novel cannabinoid therapeutics with precisely tuned pharmacological profiles.

References[2] Why Does Alkyl Chain Length Matter | News & Announcements, Cayman Chemical. Link[3] Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases, MDPI. Link[1] Olivetol | C11H16O2 | CID 10377, PubChem - NIH. Link[5] Synthesis of[13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol, PMC - NIH. Link[4] The Application of 3D-QSAR Studies for Novel Cannabinoid Ligands Substituted at the C1' Position, ACS Publications. Link

Sources

- 1. Olivetol | C11H16O2 | CID 10377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa Determination of 3,5-Dihydroxy-1-isopropylbenzene

Topic: pKa Values and Acidity of 3,5-Dihydroxy-1-isopropylbenzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dihydroxy-1-isopropylbenzene (CAS: 34993-66-3), also known as 5-isopropylresorcinol , is a critical phenolic precursor in the synthesis of resorcinolic lipids and cannabinoid analogs. Its physicochemical behavior is governed by the resorcinol core, modified by the steric and electronic influence of the isopropyl group at the 5-position.

Understanding the acid dissociation constants (pKa) of this compound is essential for predicting its ionization state under physiological conditions (pH 7.4), optimizing extraction protocols, and modeling its absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a definitive analysis of its acidity, derived from structural analogs and theoretical frameworks, and outlines a validated experimental protocol for precise determination.

Structural and Electronic Analysis

The Resorcinol Core

The acidity of 5-isopropylresorcinol is derived from its two phenolic hydroxyl groups. In unsubstituted resorcinol (1,3-benzenediol), the first pKa (pKa1) is experimentally determined at 9.15 (at 25°C). The second ionization (pKa2) typically occurs around 11.3 , reflecting the difficulty of removing a proton from a dianion.

The Isopropyl Substituent Effect (Hammett Analysis)

The isopropyl group is located at the 5-position, meta to both hydroxyl groups (positions 1 and 3). To predict the pKa shift relative to resorcinol, we apply the Hammett equation using the substituent constant (

-

Electronic Effect: Alkyl groups are weakly electron-donating via the inductive effect (+I). This donation increases electron density on the aromatic ring, slightly destabilizing the resulting phenoxide anion upon deprotonation.

-

Hammett Constant (

): The meta-substituent constant for an isopropyl group is -0.07 . -

Impact: A negative

value indicates a decrease in acidity (increase in pKa).

Comparative Data: The "Alkylresorcinol" Series

Direct experimental data for the isopropyl variant is sparse, but data for its closest structural analogs—Orcinol (5-methylresorcinol) and Olivetol (5-pentylresorcinol)—provides a tight confidence interval.

| Compound | Substituent (C5) | pKa1 (Exp/Pred) | Source | |

| Resorcinol | -H | 0.00 | 9.15 | Experimental [1] |

| Orcinol | -CH3 | -0.07 | 9.56 ± 0.10 | Predicted/Exp [2] |

| 5-Isopropylresorcinol | -CH(CH3)2 | -0.07 | 9.58 ± 0.10 | Calculated |

| Olivetol | -(CH2)4CH3 | -0.08 | 9.59 ± 0.10 | Predicted [3] |

Ionization Equilibrium Visualization

The following diagram illustrates the stepwise deprotonation of 5-isopropylresorcinol. Note that the two hydroxyl groups are chemically equivalent until the first deprotonation occurs.

Caption: Stepwise dissociation of 5-isopropylresorcinol. At pH 7.4, the equilibrium strongly favors the neutral H2A species.

Experimental Protocol: Determination of pKa

Due to the lipophilic nature of the isopropyl group, 5-isopropylresorcinol has reduced water solubility compared to resorcinol. Standard aqueous titration may yield noisy data due to precipitation. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for such lipophilic weak acids.

Methodology: Potentiometric Titration in Mixed Solvents

This protocol measures apparent pKa (

Reagents:

-

Analyte: >98% pure 3,5-Dihydroxy-1-isopropylbenzene.[1][2][3]

-

Solvent: Carbonate-free HPLC-grade water and Methanol.

-

Titrant: 0.1 M KOH (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) MeOH/Water.

-

Dissolution: Dissolve ~5 mg of analyte in 20 mL of each solvent mixture. Ensure complete dissolution; sonicate if necessary.

-

Titration: Perform potentiometric titration under inert gas (Argon/Nitrogen) to prevent oxidation of the resorcinol core (which turns pink/brown upon oxidation at high pH).

-

Data Acquisition: Record pH vs. volume of KOH added. Determine the inflection point to find

for each mixture. -

Extrapolation: Plot

vs.

Validated Workflow Diagram

Caption: Decision tree for pKa determination, prioritizing mixed-solvent methods for lipophilic resorcinols.

Implications for Drug Development

Solubility and Formulation

-

Neutrality: At pH 1.2 (gastric) and pH 7.4 (blood), the molecule is neutral. This suggests high permeability (Class II in BCS classification if solubility is low).

-

Salt Formation: Salt formation (e.g., potassium salt) is only feasible at pH > 10.5. Such salts are unstable in physiological buffers (hydrolysis back to neutral form) and prone to oxidation.

Stability

Resorcinol derivatives are electron-rich. At pH > pKa (i.e., pH > 9.6), the phenoxide anion is highly susceptible to oxidative degradation, forming quinones (browning). Formulations must be kept at pH < 8.0 or include antioxidants (e.g., ascorbic acid, sodium metabisulfite) to ensure stability.

References

-

PubChem. (2025).[3] Resorcinol: Chemical and Physical Properties. National Library of Medicine. [Link]

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).

Sources

Methodological & Application

Protocol for Friedel-Crafts alkylation to produce 5-Isopropylresorcinol

Application Note: Protocol for the Regioselective Synthesis of 5-Isopropylresorcinol via Friedel-Crafts Strategies

Part 1: Executive Summary & Strategic Analysis

The Challenge of Regioselectivity Synthesizing 5-isopropylresorcinol (also known as 3,5-dihydroxycumene) presents a classic problem in electrophilic aromatic substitution (EAS).

-

Direct Friedel-Crafts Alkylation of resorcinol with isopropyl agents is kinetically controlled by the strong ortho/para directing power of the hydroxyl groups. This predominantly yields 4-isopropylresorcinol (1,2,4-substitution pattern).

-

The target 5-isopropylresorcinol (1,3,5-substitution pattern) is the thermodynamic product , but it is difficult to access directly due to the high reactivity of the 4-position.

The Solution To achieve the 5-substituted architecture using Friedel-Crafts (FC) chemistry, one of two distinct strategies must be employed. This guide details both, prioritizing the Indirect "Hock-Type" Route for high purity and scalability, while providing the Thermodynamic Isomerization Route for direct synthesis attempts.

| Feature | Method A: Indirect "Hock-Type" Route (Recommended) | Method B: Thermodynamic Direct Alkylation |

| Mechanism | FC Alkylation of Benzene | Direct FC Alkylation + Acid-Catalyzed Isomerization |

| Key Intermediate | 1,3,5-Triisopropylbenzene | 4-Isopropylresorcinol (Transient) |

| Purity Profile | High (Regiochemistry fixed in Step 1) | Low (Mixture of 4- and 5-isomers) |

| Scalability | Industrial Standard | Difficult (Purification intensive) |

Part 2: Reaction Pathway Visualization

Figure 1: Strategic pathways. Method A (Blue) builds the 1,3,5-skeleton on benzene first, ensuring correct regiochemistry before installing hydroxyls. Method B (Red/Yellow) relies on difficult thermodynamic equilibration.

Part 3: Detailed Experimental Protocols

Method A: The "Hock-Type" Friedel-Crafts Route (High Purity)

This is the industry-standard approach for 5-alkylresorcinols, utilizing Friedel-Crafts alkylation to establish the carbon skeleton.

Phase 1: Friedel-Crafts Alkylation to 1,3,5-Triisopropylbenzene

-

Reagents: Benzene (1.0 equiv), Propylene gas (excess) or Isopropyl Chloride (3.5 equiv),

(anhydrous, 0.1 equiv). -

Solvent: Neat or Nitrobenzene.

-

Procedure:

-

Charge a flame-dried reactor with benzene and anhydrous

. -

Introduce Propylene gas or add Isopropyl Chloride dropwise at 0–10°C initially to control exotherm.

-

Critical Step: Raise temperature to 80–100°C and stir for 4–6 hours.

-

Why? Initial reaction forms 1,2,4-triisopropylbenzene. Heating promotes isomerization to the thermodynamically stable 1,3,5-isomer (steric relief).

-

-

Quench with ice/HCl. Extract with hexane.

-

Purification: Fractional distillation. Collect the fraction boiling at ~235–240°C.

-

QC: Verify 1,3,5-symmetry via NMR (Singlet aromatic peak at

6.9 ppm).

-

Phase 2: Partial Oxidation & Cleavage (Hock Rearrangement)

-

Reagents: 1,3,5-Triisopropylbenzene,

(gas), Initiator (AIBN or Benzoyl Peroxide), -

Procedure:

-

Oxidation: Heat the tri-alkylated precursor to 90°C under

flow. Stop reaction at ~50% conversion to maximize dihydroperoxide yield over tri-hydroperoxide. -

Extraction: Extract the hydroperoxides into dilute NaOH solution (separating them from unreacted hydrocarbon).

-